XEN445

Description

Overview of Endothelial Lipase (B570770) (LIPG) as a Therapeutic Target

Endothelial lipase (LIPG) is an enzyme predominantly expressed in endothelial cells, which line the interior of blood vessels. patsnap.comnih.gov It plays a crucial role in lipid metabolism, particularly in the hydrolysis of phospholipids (B1166683) within high-density lipoproteins (HDL). patsnap.comnih.govnih.govresearchgate.net Unlike other members of the lipase gene family, such as hepatic lipase (HL) and lipoprotein lipase (LPL), LIPG primarily functions as a phospholipase with minor triglyceride lipase activity. nih.govnih.govresearchgate.net

LIPG-mediated hydrolysis of HDL phospholipids contributes to the catabolism and remodeling of HDL particles, influencing plasma HDL cholesterol (HDL-C) levels. patsnap.comnih.govnih.gov Studies, including those involving LIPG knockout mice, have demonstrated an inverse correlation between LIPG expression and plasma HDL-C levels, suggesting that reduced LIPG activity leads to increased HDL-C concentrations. nih.govnih.gov Given the established association between low HDL-C levels and an increased risk of cardiovascular diseases like atherosclerosis, inhibiting LIPG has been explored as a potential therapeutic strategy to raise beneficial HDL-C levels. patsnap.comnih.govnih.gov Beyond its enzymatic activity on HDL, LIPG has also been implicated in other processes, including inflammation and potentially in certain cancers, such as triple-negative breast cancer (TNBC), where its expression is associated with tumor cell metabolism and growth. nih.govresearchgate.netmdpi.comnih.gov These multifaceted roles highlight LIPG as an appealing target for therapeutic intervention in a range of conditions. patsnap.comnih.govnih.gov

Emergence of XEN445 as a Selective Endothelial Lipase Inhibitor in Preclinical Research

The search for selective inhibitors of LIPG led to the discovery and investigation of compounds like this compound. This compound is an anthranilic acid derivative identified as a potent and selective inhibitor of endothelial lipase. nih.govum.esnih.govresearchgate.netnomuraresearchgroup.com Its selectivity for LIPG over other lipases like HL and LPL is a key characteristic, addressing a historical challenge in developing small molecule inhibitors for this lipase family due to the high sequence homology in their catalytic centers. nih.govum.es

Preclinical research has focused on evaluating the inhibitory activity and effects of this compound, primarily in mouse models. Studies have shown that this compound exhibits high potency against LIPG, with a reported IC50 value of 0.237 µM. invivochem.cnmedchemexpress.comcaymanchem.com This inhibitory activity translates to observable effects on lipid profiles in vivo. Administration of this compound in wild-type mice has been shown to increase plasma HDL-C concentrations. nih.govum.esnih.govresearchgate.netcaymanchem.comresearchgate.net For instance, an oral dose of 30 mg/kg this compound was reported to increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice. caymanchem.com Research has also investigated the effects of this compound on macrophage-derived foam cell formation in preclinical models, a process relevant to atherosclerosis. researchgate.net Furthermore, this compound has been used in studies exploring the role of LIPG in specific disease contexts, such as its impact on the proliferation and tumor formation of LIPG-expressing TNBC cells in preclinical settings. researchgate.netresearchgate.net These findings underscore this compound's utility as a research tool to probe the biological functions of LIPG and the potential therapeutic implications of its inhibition.

Here is a summary of some preclinical findings related to this compound:

| Study Focus | Model System | Key Finding | Source |

| Increase in Plasma HDL-C | Wild-type mice | Increased plasma HDL-C concentrations (16% at 3 days, 30% at 9 days) | nih.govum.esnih.govresearchgate.netcaymanchem.com |

| Selectivity | In vitro assays | Highly selective for LIPG over HL and LPL | nih.govum.es |

| Potency | In vitro assays | Potent LIPG inhibitor (IC50 = 0.237 µM) | invivochem.cnmedchemexpress.comcaymanchem.com |

| Effect on TNBC cells | LIPG-expressing TNBC cells | Inhibited proliferation and tumor formation | researchgate.netresearchgate.net |

| Effect on Macrophage Foam Cell Formation | ApoE−/− mice BMDMs | Effects on foam cell formation observed | researchgate.net |

Scope and Significance of this compound Research in Lipid Metabolism and Disease Pathogenesis

Research involving this compound is significant for several reasons within the scope of lipid metabolism and disease pathogenesis. Its use as a selective LIPG inhibitor provides a valuable tool for researchers to dissect the specific roles of LIPG in various physiological and pathological processes. By selectively inhibiting LIPG, studies utilizing this compound can help to differentiate the functions of LIPG from those of other lipases in complex lipid metabolic pathways. nih.govresearchgate.net

The observed effect of this compound on increasing plasma HDL-C levels in preclinical models supports the concept that inhibiting LIPG can be a viable strategy to modulate HDL metabolism. nih.govum.esnih.govresearchgate.netcaymanchem.com This has implications for understanding and potentially treating conditions associated with dyslipidemia, such as atherosclerosis. patsnap.comnih.gov Furthermore, investigations into the effects of this compound in disease models beyond hypercholesterolemia, such as in the context of cancer, highlight the expanding scope of LIPG research and the potential for its inhibitors in diverse therapeutic areas. nih.govmdpi.comnih.govresearchgate.net The preclinical findings with this compound contribute to the growing body of evidence supporting LIPG as a relevant target in conditions where lipid metabolism is dysregulated, and further research using such selective inhibitors is crucial for a comprehensive understanding of LIPG's involvement in disease pathogenesis. nih.govnih.gov

Structure

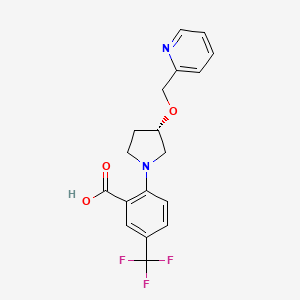

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRERFNOKZQLO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Biochemical Mechanisms of Xen445

Endothelial Lipase (B570770) (LIPG) as the Primary Target of XEN445

Endothelial lipase (LIPG), also known as lipase G, endothelial type, is the primary molecular target of this compound. genecards.org LIPG is a member of the triglyceride lipase gene family and is predominantly synthesized by vascular endothelial cells. researchgate.netnomuraresearchgroup.com

Enzymatic Activity of LIPG and its Role in Lipoprotein Metabolism

LIPG possesses serine phospholipase activity and plays a critical role in lipoprotein metabolism. nih.govnih.gov Unlike other lipases that primarily hydrolyze triglycerides, LIPG preferentially hydrolyzes phospholipids (B1166683), particularly those found in high-density lipoprotein (HDL). researchgate.netjci.orgwikipedia.org This hydrolysis of HDL phospholipids by LIPG is involved in the catabolism of HDL and influences plasma HDL cholesterol levels. jci.orgwikipedia.orgresearchgate.net Studies have shown that LIPG is most active on lipids presented in HDL, although it can also release fatty acids from other classes of lipoproteins in vitro. jci.org The enzymatic activity of LIPG contributes to the turnover rate of HDL, impacting cholesterol removal from the body. wikipedia.org

Characterization of this compound as a Potent and Selective LIPG Inhibitor

This compound has been characterized as a potent and selective inhibitor of endothelial lipase. researchgate.netnih.govjci.orgjst.go.jpresearchgate.netnih.govresearchgate.netnih.gov Research has established cell-based LIPG enzymatic assay systems to measure the inhibitory effect of this compound on LIPG phospholipase activity and determine its IC50. nih.govresearchgate.net this compound has demonstrated high potency against LIPG. researchgate.netresearchgate.net

Data regarding the inhibitory potency of this compound against LIPG includes reported IC50 values. One study reported an IC50 of 237 nM for this compound against endothelial lipase. nih.govvulcanchem.comcaymanchem.com

Comparative Selectivity Profile of this compound Against Other Lipases (e.g., Lipoprotein Lipase, Hepatic Lipase)

A key characteristic of this compound is its selectivity for LIPG over other related lipases, such as lipoprotein lipase (LPL) and hepatic lipase (HL). researchgate.netnih.govnih.govresearchgate.netahajournals.org The triglyceride lipase gene subfamily includes LPL, HL, and LIPG, which share sequence homology in their catalytic centers. scienceopen.comnih.gov Despite this homology, this compound exhibits a significant preference for inhibiting LIPG. nih.gov

Comparative studies have provided data on the inhibitory activity of this compound against LPL and HL. This compound has been shown to be 50–100 fold more selective for LIPG compared to LPL and HL. nih.gov Reported IC50 values for this compound against LPL and HL are 20 µM and 9.5 µM, respectively, in contrast to its 237 nM IC50 against LIPG. nih.govvulcanchem.comcaymanchem.com

| Lipase | IC50 (µM) | Selectivity (vs. LIPG) |

| Endothelial Lipase (LIPG) | 0.237 | 1x |

| Lipoprotein Lipase (LPL) | 20 | ~84x |

| Hepatic Lipase (HL) | 9.5 | ~40x |

This selectivity profile is important for understanding the specific impact of this compound on lipid metabolism pathways mediated by these different lipases.

Mechanism of LIPG Inhibition by this compound

The mechanism by which this compound inhibits LIPG involves specific interactions with the enzyme.

Nature of this compound-LIPG Interaction (e.g., Anthranilic Acid Class)

This compound belongs to a novel class of anthranilic acid inhibitors of endothelial lipase. nih.govjci.orgwikipedia.orgresearchgate.netresearchgate.netnih.govmolaid.com The discovery of this class of inhibitors, exemplified by this compound, highlights a specific structural motif responsible for potent and selective LIPG inhibition. researchgate.netnih.gov Anthranilic acids are organic compounds characterized by an amine group attached to a benzoic acid moiety. drugbank.com The anthranilic acid structure of this compound is central to its interaction with the LIPG enzyme.

Reversibility and Kinetics of this compound-Mediated Inhibition

Studies have investigated the nature of the inhibition mediated by this compound, including its reversibility. Research suggests that the inhibition of LIPG by compounds structurally related to this compound is reversible. nih.gov Experiments involving preincubation of the enzyme with the inhibitor followed by dialysis and measurement of recovered enzyme activity over time have indicated that activity increases with time and dilution of the inhibitor, suggesting a reversible binding mechanism. nih.gov While specific kinetic parameters for this compound's interaction with LIPG were not detailed in the provided context, the characterization of its potency (IC50) is a key aspect of its inhibitory kinetics. nih.govresearchgate.netnih.gov

Downstream Biochemical Effects of LIPG Inhibition by this compound

The inhibition of LIPG by this compound leads to several downstream biochemical effects, primarily related to altered lipid processing and cellular lipid dynamics.

Impact on Phospholipid Hydrolysis and Free Fatty Acid Release

Endothelial Lipase (LIPG) functions as a phospholipase, catalyzing the hydrolysis of phospholipids, particularly those found in HDL particles caymanchem.comnih.govnomuraresearchgroup.com. This enzymatic activity results in the release of free fatty acids and lysophospholipids nih.govresearchgate.net. Studies have demonstrated that LIPG can hydrolyze phospholipids like phosphatidylcholine (PC) at the sn-1 position, leading to the release of free fatty acids nih.gov.

This compound, by specifically inhibiting the phospholipase activity of LIPG, directly impacts this process nih.govresearchgate.netresearchgate.netnih.gov. Inhibition of LIPG by this compound reduces the hydrolysis of phospholipids on lipoproteins, consequently decreasing the release of free fatty acids into the surrounding environment nih.govresearchgate.netnih.gov. Assays measuring the release of free fatty acids from substrates like HDL have been used to assess the inhibitory effect of this compound on LIPG enzymatic activity researchgate.netnih.gov.

Modulation of Cellular Lipid Uptake and Metabolism

LIPG activity influences cellular lipid uptake and subsequent metabolism nih.govnih.govkesifaraci.comdntb.gov.ua. LIPG facilitates the binding and uptake of lipoproteins by cells, providing lipid precursors for intracellular lipid synthesis nih.gov. While LIPG can promote the uptake of various lipoprotein species, it particularly impacts the metabolism of HDL nih.gov.

Inhibition of LIPG by this compound has been shown to modulate cellular lipid uptake. For instance, in endothelial cells where angiopoietin-like 4 (ANGPTL4), an endogenous inhibitor of LIPG, is suppressed, there is increased lipase-mediated lipoprotein lipolysis and subsequent increased fatty acid uptake nih.gov. Treatment with this compound was observed to reverse this increased lipid uptake nih.gov. This compound also rescued gene signatures involved in regulating lipid metabolism that were altered by ANGPTL4 depletion nih.gov.

Furthermore, studies involving phase-separated lipid-based nanoparticles have indicated that triglyceride lipases, including endothelial lipase, play a role in the uptake of these nanoparticles by cells universiteitleiden.nlru.nl. Treatment with this compound was found to inhibit the uptake of these liposomes in zebrafish embryos and reduce their accumulation in the liver of mice, suggesting a lipase-mediated uptake mechanism that is affected by this compound universiteitleiden.nlru.nl.

Pharmacological Efficacy of this compound in Preclinical Models

This compound is an anthranilic acid derivative identified as a potent and selective inhibitor of endothelial lipase (LIPG) researchgate.netnih.govselleckchem.com. Preclinical studies, primarily in murine models, have investigated its pharmacological efficacy, particularly concerning high-density lipoprotein cholesterol (HDL-C) metabolism and its potential implications for cardiovascular disease research nih.govnih.govnih.gov.

Impact of this compound on High-Density Lipoprotein Cholesterol (HDL-C) Metabolism

Endothelial lipase (EL), encoded by the LIPG gene, plays a critical role in lipoprotein metabolism, specifically in the hydrolysis of HDL phospholipids, which affects HDL-C levels researchgate.netnih.govresearchgate.net. Inhibition of EL has been explored as a therapeutic strategy to increase HDL-C concentrations nih.govnih.gov.

In Vivo Efficacy in Raising Plasma HDL-C Concentrations in Wild-Type Murine Models

Studies in wild-type mice have demonstrated that administration of this compound leads to an increase in plasma HDL-C concentrations researchgate.netnih.govselleckchem.comnih.govvulcanchem.comresearchgate.net. For instance, oral administration of this compound at a dose of 30 mg/kg b.i.d. for 3 days resulted in a 16% increase in plasma HDL-C in wild-type mice researchgate.netcaymanchem.com. Extending the dosing period to 9 days at the same dose further increased HDL-C concentrations by 30% researchgate.netcaymanchem.com. An HDL-C increase of 10% was observed when mice were treated for the same duration at a dose of 10 mg/kg b.i.d. researchgate.net.

Here is a summary of the observed increases in plasma HDL-C in wild-type mice treated with this compound:

| Model | Dose (mg/kg b.i.d.) | Duration (Days) | HDL-C Increase (%) | Citation |

| Wild-type mice | 30 | 3 | 16 | researchgate.netresearchgate.netcaymanchem.com |

| Wild-type mice | 30 | 9 | 30 | researchgate.netcaymanchem.com |

| Wild-type mice | 10 | 3 | 10 | researchgate.net |

Validation of On-Target HDL-Raising Effect using LIPG Knockout Models

To confirm that the observed HDL-C elevation is specifically due to the inhibition of LIPG, studies have been conducted using LIPG knockout mice nih.govnih.govresearchgate.netresearchgate.net. LIPG knockout mice inherently exhibit increased fasting plasma HDL-C levels compared to wild-type mice nih.govjax.org. When this compound was administered to LIPG knockout mice, it did not produce a significant additional increase in HDL-C concentrations researchgate.netresearchgate.net. This lack of effect in the absence of functional LIPG validates that this compound's HDL-raising effect is mediated through the inhibition of LIPG researchgate.netresearchgate.net.

Proposed Mechanisms for this compound-Mediated HDL-C Elevation

The primary mechanism proposed for this compound-mediated HDL-C elevation is the inhibition of endothelial lipase (LIPG) selleckchem.comvulcanchem.cominrae.frnomuraresearchgroup.com. LIPG, primarily expressed in endothelial cells, possesses substantial phospholipase activity and hydrolyzes phospholipids on HDL particles nih.govresearchgate.netgenecards.org. This hydrolysis contributes to the catabolism and clearance of HDL from circulation nih.govresearchgate.net. By inhibiting LIPG, this compound is thought to reduce the rate of HDL phospholipid hydrolysis and subsequent HDL particle catabolism, leading to increased plasma HDL-C levels selleckchem.comnih.govvulcanchem.comnomuraresearchgroup.com. Studies have shown that LIPG deficiency or inactivation can lead to an increase in HDL levels nih.govresearchgate.net.

This compound in the Context of Cardiovascular Disease Research

Elevated HDL-C levels have traditionally been associated with a reduced risk of cardiovascular disease (CVD) nih.govnih.govresearchgate.netheartuk.org.uk. Given this compound's ability to increase HDL-C, its potential implications for CVD research, particularly atherosclerosis, have been explored.

Implications for Atherosclerosis Development

Endothelial lipase activity has been implicated in both HDL metabolism and atherosclerotic plaque development nih.govnih.govguidetopharmacology.orgmdpi.com. Inhibition of EL is proposed as a potential therapeutic intervention for dyslipidemia-related cardiovascular disease nih.govguidetopharmacology.org. Studies in apo E knockout mice have shown that LIPG knockdown, which increases HDL-C, also dramatically decreases atherosclerotic plaque area compared to controls nih.gov. However, other studies in apo E knockout and LDLR knockout mice fed a western diet did not find a significant difference in atherosclerotic lesion areas in the absence of LIPG deficiency, despite increased HDL-C levels nih.gov. This suggests that while LIPG clearly affects HDL-C, its direct role in atherogenesis may be complex or unclear nih.gov. Research into this compound's effects on macrophage-derived foam cell formation, a key process in atherosclerosis, is also being conducted researchgate.net.

Potential Modulatory Effects on Anti-Inflammatory and Antioxidant Functions of HDL

Pharmacological Efficacy of Xen445 in Preclinical Models

XEN445 in Oncology Research: Focus on Triple-Negative Breast Cancer (TNBC)

Preclinical investigations have explored the potential of this compound, a specific inhibitor targeting LIPG phospholipase activity, in the context of Triple-Negative Breast Cancer (TNBC). These studies aim to understand its impact on key aspects of TNBC biology, including cell proliferation, cancer stem cell function, cell cycle progression, mitochondrial metabolism, and in vivo tumor growth.

Inhibition of LIPG-Expressing TNBC Cell Proliferation by this compound

Research indicates that this compound preferentially inhibits the proliferation of TNBC cells that express LIPG. In contrast, it does not show the same inhibitory effect on luminal breast cancer cells that are negative for LIPG expression. nih.govresearchgate.netnih.govkesifaraci.comdntb.gov.uaresearchgate.net Studies using the LIPG-expressing TNBC cell line MCF10DCIS demonstrated that this compound significantly inhibited cell viability in a dose-dependent manner at concentrations of 100 μM and higher. nih.govresearchgate.net Further experiments comparing LIPG-expressing TNBC cell lines (MCF10DCIS and MDA-MB-468) with LIPG-deficient luminal breast cancer cell lines (MCF7 and T47D) treated with this compound (200 μM or 250 μM) showed a selective decrease in the viability of the LIPG-expressing lines. researchgate.net The inhibitory effect of this compound on breast cancer cell viability was found to be dependent on LIPG expression. researchgate.net

Effects of this compound on Cancer Stem Cell Self-Renewal in TNBC Models

This compound has been shown to inhibit the self-renewal capacity of cancer stem cells (CSCs) in vitro and suppress TNBC tumor formation in vivo. nih.govresearchgate.netnih.govkesifaraci.comresearchgate.netdntb.gov.ua Sphere formation assays, a method used to measure CSC self-renewal, were performed on LIPG-expressing TNBC cells. nih.govresearchgate.net Treatment of MCF10DCIS cells with this compound resulted in a significant decrease in the total number of formed CSC spheres, showing approximately a 69% reduction (p < 0.001). nih.govresearchgate.net Consistently, the total number of viable cells within these spheres was also reduced by about 59% (p < 0.001) upon this compound treatment. nih.govresearchgate.net Similar inhibitory effects on CSC self-renewal were observed in MDA-MB-468 cells treated with this compound. researchgate.net These findings suggest that this compound impedes CSC self-renewal in LIPG-expressing TNBC cells by suppressing cell division of CSCs. nih.gov However, this compound did not show an inhibitory effect on the expression of stemness and EMT programming genes or the subpopulation of TNBC CSCs as assessed by flow cytometry. nih.govresearchgate.net

This compound-Induced Cell Cycle Arrest in Breast Cancer Cell Lines

Studies have indicated that this compound reduces breast cancer cell viability, at least in part, through inducing G1 cell cycle arrest. nih.govresearchgate.netresearchgate.net In MDA-MB-468 cells, treatment with this compound led to an increase in the percentage of cells in the G1 phase (from 44.14% in control to 55.74%) and a corresponding decrease in the S and G2/M populations. nih.gov Ectopic overexpression of LIPG in MDA-MB-468 cells sensitized them to the inhibitory effect of this compound on cell cycle progression. nih.govresearchgate.net Conversely, knockdown of LIPG in MDA-MB-468 cells rendered them resistant to the cell cycle effects of this compound, with only minor differences observed in cell cycle phases compared to control cells. nih.govresearchgate.netresearchgate.net These results collectively demonstrate that this compound-induced G1 cell cycle arrest is mediated in a LIPG-dependent manner. nih.govresearchgate.net

Modulation of Mitochondrial Metabolism in TNBC by LIPG Inhibition with this compound

LIPG has been implicated in the modulation of mitochondrial metabolism in TNBC. researchgate.netresearchgate.net Research suggests that the expression of LIPG is associated with gene signatures related to mitochondrial metabolism, particularly oxidative phosphorylation (OXPHOS). researchgate.netresearchgate.net this compound, as a selective inhibitor of LIPG, has been reported to suppress the growth and self-renewal of LIPG-positive TNBC cells. researchgate.netresearchgate.net While the precise mechanisms by which LIPG instigates TNBC metabolism are still being elucidated, studies indicate that LIPG can mediate processes that contribute to changes in gene expression related to fatty acid synthesis and potentially influence tumor cell oxidative metabolism. researchgate.netresearchgate.net

In Vivo Anti-Tumorigenic Efficacy of this compound in TNBC Xenograft Models

Preclinical studies utilizing in vivo models have demonstrated the anti-tumorigenic efficacy of this compound in TNBC. This compound has been shown to inhibit TNBC tumor formation in vivo. nih.govresearchgate.netnih.govkesifaraci.comdntb.gov.ua Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are commonly used to evaluate the effectiveness of potential anti-tumor agents in a living system that mimics aspects of human tumor growth. scielo.org.pemdpi.comnih.govamegroups.org The observed inhibition of tumor formation in vivo by this compound aligns with its in vitro effects on cell proliferation and cancer stem cell self-renewal in LIPG-expressing TNBC cells. nih.govresearchgate.netnih.govkesifaraci.comresearchgate.netdntb.gov.ua

Advanced Methodologies in Xen445 Research

In Vitro Experimental Approaches

In vitro studies provide controlled environments to investigate the direct effects of XEN445 on LIPG enzyme activity, cellular behavior, and lipid handling.

Cell-Based and Cell-Free LIPG Enzymatic Activity Assays

Cell-based and cell-free enzymatic assays are fundamental to determining the potency and selectivity of this compound against LIPG. These assays measure the ability of this compound to inhibit the hydrolysis of lipid substrates by LIPG.

Cell-based assays utilize cells that naturally express LIPG or have been engineered to overexpress it. For instance, cell-based LIPG enzymatic assay systems have been established using LIPG-overexpressing MDA-MB-468 cell lines to measure the inhibitory effect of this compound on LIPG phospholipase activity and determine its IC50. researchgate.netnih.govnih.govdntb.gov.ua These assays can validate the inhibitory effect of this compound at a cellular level. researchgate.net One study found that this compound specifically inhibited the enzymatic activity of LIPG in a cell-based assay with an IC50 of approximately 2 μM, which was noted as being about 9-fold higher than a previously reported IC50. nih.gov The relationship between LIPG activity and this compound doses in this cell-based assay was not linear. nih.gov

Cell-free assays typically employ purified or recombinant LIPG enzyme and a defined lipid substrate. These assays allow for the assessment of direct enzyme inhibition without the complexities of a cellular environment. This compound has been reported to be a potent and selective endothelial lipase (B570770) inhibitor with an IC50 of 0.237 μM in such assays, demonstrating high selectivity over lipoprotein lipase (LPL) and hepatic lipase (HL). selleckchem.comcaymanchem.commedchemexpress.com

Table 1: this compound Inhibitory Potency Against Lipases

| Lipase | IC50 (μM) | Selectivity |

| Endothelial Lipase (LIPG) | 0.237 | High |

| Lipoprotein Lipase (LPL) | >90 | High |

| Hepatic Lipase (HL) | 9.5 - 20 | Selective |

*Note: IC50 values for LPL and HL are approximate ranges based on available data. selleckchem.comcaymanchem.comnih.gov

Flow Cytometry for Cell Proliferation, Cell Cycle Analysis, and Phenotypic Characterization

Flow cytometry is a powerful technique used to analyze various cellular properties, including proliferation, cell cycle distribution, and the expression of cell surface and intracellular markers. In the context of this compound research, flow cytometry has been employed to assess its effects on cell growth and phenotype, particularly in cancer cell lines expressing LIPG. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Studies have utilized flow cytometry to examine the impact of this compound on cell proliferation and viability. This compound has been shown to selectively inhibit the proliferation and decrease the cell viability of LIPG-expressing triple-negative breast cancer (TNBC) cells at certain concentrations, while having less effect on LIPG-negative luminal breast cancer cells. nih.govresearchgate.netresearchgate.net

Cell cycle analysis by flow cytometry can reveal how this compound affects the progression of cells through different phases of the cell cycle. For instance, this compound treatment has been reported to induce G1 arrest in certain LIPG-expressing cancer cell lines. researchgate.net This suggests that this compound may impede cell proliferation by blocking their progression from the G1 phase to the S phase.

Phenotypic characterization using flow cytometry involves staining cells with fluorescently labeled antibodies against specific cell surface or intracellular markers. This allows for the identification and quantification of different cell populations or the assessment of changes in protein expression levels on individual cells. Flow cytometry has been used to analyze markers such as EpCAM, CD44, and CD24 to characterize cell populations and assess the impact of this compound on the basal-like features and stemness of cancer cells. researchgate.netresearchgate.net While LIPG knockdown significantly decreased the percentage of CD44+ CD24- cells (a marker for cancer stem cells) in one study, this compound treatment did not have a similar inhibitory impact on this subpopulation based on flow cytometry data. researchgate.netresearchgate.net

Lipid Uptake and Metabolism Studies using Radiolabeled Substrates

Investigating how this compound influences cellular lipid uptake and metabolism is crucial for understanding its biological effects. Radiolabeled substrates, such as radiolabeled triglycerides or fatty acids, are valuable tools for tracing the uptake and metabolic fate of lipids in cells. researchgate.net

Studies have used radiolabeled triglyceride-rich particles (chylomicrons) and triolein (B1671897) to evaluate triglyceride lipase activity and lipid uptake in endothelial cells. nih.gov Increased lipid uptake observed under certain experimental conditions was reversed by co-treatment with this compound. nih.gov This indicates that this compound can inhibit the increased lipid uptake mediated by LIPG activity. The use of radiolabeled probes allows for the sensitive detection and quantification of lipid uptake and hydrolysis products, providing insights into how this compound modulates these processes. researchgate.net

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique for detecting and quantifying specific proteins in cell or tissue lysates. This method is essential for assessing the expression levels of LIPG and other proteins involved in lipid metabolism or cellular signaling in response to this compound treatment or genetic manipulation of LIPG. nih.govdntb.gov.uasygnaturediscovery.combio-rad-antibodies.comthermofisher.com

In this compound research, Western blotting has been employed to analyze the protein levels of LIPG itself, as well as downstream targets or related proteins. For example, Western blot analysis has been performed to examine LIPG protein levels in cells treated with this compound or subjected to LIPG knockdown. researchgate.net This helps confirm the efficacy of knockdown or assess any potential feedback mechanisms on LIPG expression in response to inhibition.

Western blotting also allows for the analysis of proteins involved in fatty acid uptake and metabolism, such as CPT1A and ACSL1, and signaling molecules like phosphorylated-AMPK, whose levels can be affected by LIPG activity and potentially normalized by this compound treatment. nih.gov Quantitative Western blotting techniques can provide semi-quantitative or quantitative data on protein expression levels, allowing for the assessment of the magnitude of changes induced by this compound. thermofisher.com

In Vivo Experimental Models and Assays

In vivo studies, particularly using murine models, are critical for evaluating the systemic effects of this compound and its impact on lipid metabolism and related physiological outcomes in a living system.

Murine Models for HDL-C Regulation Studies (Wild-Type and Knockout)

Wild-type mice are used to assess the effect of this compound administration on HDL-C levels in a normal physiological setting. Studies in wild-type mice have shown that this compound administration can increase plasma HDL-C concentrations. selleckchem.comcaymanchem.comresearchgate.netnih.govglpbio.com For example, an oral dose of 30 mg/kg this compound was reported to increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice. caymanchem.com

LIPG knockout mice are valuable models for understanding the specific role of LIPG in lipid metabolism and for confirming that the effects of this compound are mediated through LIPG inhibition. These mice lack functional LIPG and typically exhibit increased fasting plasma levels of total cholesterol, HDL cholesterol, and phospholipids (B1166683) compared to wild-type mice. jax.orgnih.gov Studies using LIPG knockout mice treated with this compound can help determine if the compound's effects on HDL-C are solely dependent on inhibiting LIPG enzymatic activity. In LIPG knockout mice, this compound treatment for a few days did not significantly alter total plasma cholesterol or HDL-C concentrations compared to vehicle alone, suggesting that the HDL-raising effect of this compound is likely due to its on-target inhibition of LIPG. researchgate.net

These murine models provide in vivo evidence supporting this compound as a potent and selective LIPG inhibitor capable of raising plasma HDL-C levels. selleckchem.comresearchgate.net

Table 2: Effect of this compound on Plasma HDL-C in Murine Models

| Mouse Model | Treatment Duration | This compound Dose (mg/kg) | Effect on Plasma HDL-C | Reference |

| Wild-Type | 3 days | 30 | Increased (~16%) | caymanchem.comresearchgate.net |

| Wild-Type | 9 days | 30 | Increased (~30%) | caymanchem.com |

| LIPG Knockout | 3 days | 30 | No significant alteration | researchgate.net |

Xenograft Models for Tumor Formation and Growth Assessment

Xenograft models have been instrumental in evaluating the in vivo efficacy of this compound, specifically in the context of tumor formation and growth. Studies have utilized immunocompromised nude mice transplanted with human cancer cells to mimic the tumor microenvironment.

In one such study, this compound therapy was administered to nude mice bearing MDA-MB-468 xenograft tumors. MDA-MB-468 is a human basal-like triple-negative breast cancer (TNBC) cell line. The administration of this compound significantly inhibited tumor growth in these mice (p < 0.001). nih.govwikipedia.org This finding was consistent with in vitro observations. nih.gov

Further assessment of the tumors through immunohistochemistry (IHC) provided more detailed insights into the cellular effects of this compound. Analysis of Ki67, a marker for cell proliferation, revealed a significant decrease in the number of Ki67-positive cells in tumors treated with this compound compared to vehicle-treated tumors. The quantitative data showed approximately 150 ± 18 Ki67-positive cells per 1000 tumor cells in the this compound group, versus 423 ± 27 per 1000 tumor cells in the vehicle group (n=3, p < 0.001). nih.govwikipedia.org

| Treatment | Ki67-Positive Cells / 1000 Tumor Cells | Standard Deviation | p-value |

| Vehicle | 423 | 27 | < 0.001 |

| This compound | 150 | 18 | < 0.001 |

Conversely, IHC analysis of vimentin, a marker associated with the epithelial-mesenchymal transition (EMT) and mesenchymal phenotype, showed no significant difference in staining between the this compound-treated and vehicle-treated tumors. nih.govwikipedia.org This suggests that while this compound therapy effectively inhibited tumor growth and cell proliferation in this model, it did not have a significant inhibitory impact on the EMT/mesenchymal characteristics of the MDA-MB-468 xenograft tumors. nih.govwikipedia.org

Pharmacokinetic and Pharmacodynamic Correlation Studies

Investigations into this compound have included the assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) properties to understand the relationship between drug exposure and its biological effects. This compound has been reported to possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and PK properties. guidetoimmunopharmacology.orgtsri.or.thuni-goettingen.de Studies in mice have demonstrated its efficacy in increasing plasma high-density lipoprotein cholesterol (HDL-C) concentrations. guidetoimmunopharmacology.orgtsri.or.thuni-goettingen.denih.gov

Pharmacokinetic parameters of this compound in mice have indicated sufficiently high oral bioavailability and low clearance rates, supporting its suitability for in vivo testing. nih.gov In studies evaluating the effect of this compound on plasma HDLc levels in wild-type mice, a longer treatment duration of 9 days at a specific dose resulted in a numerically greater increase in plasma HDLc (+30%) compared to a 3-day treatment period. guidetopharmacology.org This indicates a time-dependent aspect to the pharmacodynamic response. This compound administration was shown to increase plasma HDL-C levels in wild-type mice. guidetopharmacology.org

The concept of pharmacokinetic/pharmacodynamic modeling is crucial in drug development, aiming to establish a mathematical relationship between a PK parameter (reflecting drug exposure) and a PD endpoint (reflecting the biological effect). r-project.orgctdbase.org This helps in optimizing dosing regimens. r-project.org While this compound demonstrated a positive PD effect (increased HDL-C), studies with related endothelial lipase inhibitors have highlighted the complexities in establishing clear PK/PD correlations. For instance, a study on a reversible endothelial lipase inhibitor (Compound 7c) observed a PK/PD disconnect, where high plasma exposures did not translate to the expected increase in HDL-C levels. nih.gov This underscores the importance of selecting physiologically relevant in vitro assays to guide the progression of compounds for in vivo evaluation and the challenges that can arise in correlating systemic exposure with desired pharmacological effects. nih.gov

Translational Perspectives and Future Research Directions for Xen445

XEN445 as a Tool Compound for Endothelial Lipase (B570770) Research

This compound is recognized as a potent and selective endothelial lipase inhibitor. nih.govcaymanchem.com It has been utilized in research to investigate the functions of LIPG, particularly its phospholipase activity. Studies have employed this compound in cell-based enzymatic assay systems to measure its inhibitory effect on LIPG phospholipase activity and determine its IC50. researchgate.netnih.gov This allows researchers to quantify the potency of this compound in inhibiting LIPG's enzymatic function at a cellular level. researchgate.net

Furthermore, this compound has been instrumental in in vivo studies to explore the impact of LIPG inhibition. Administration of this compound in wild-type mice has been shown to increase plasma HDL-cholesterol levels. nih.govcaymanchem.comnih.gov This effect is consistent with the known role of LIPG in HDL metabolism, where it hydrolyzes HDL phospholipids (B1166683), leading to decreased HDL-C levels. nih.govnomuraresearchgroup.com By inhibiting this activity, this compound helps to elucidate the contribution of LIPG to HDL catabolism in vivo.

Research using this compound has also provided insights into the differential effects of LIPG inhibition in various contexts. For instance, studies in triple-negative breast cancer (TNBC) cell lines have shown that this compound preferentially inhibits the proliferation of LIPG-expressing cells, but not LIPG-negative luminal breast cancer cells. researchgate.netnih.govresearchgate.netscispace.comdntb.gov.ua This suggests that this compound can be used to investigate the dependence of certain cancer cell types on LIPG activity.

The use of this compound as a tool compound extends to exploring the distinct roles of LIPG's enzymatic versus non-enzymatic functions. While this compound primarily targets the enzymatic activity, research indicates that targeting both functions might be an important strategy in certain diseases, such as TNBC. researchgate.netnih.gov

Table 1: this compound Inhibitory Activity

| Target | IC50 (nM) | Selectivity Note | Source |

| Endothelial Lipase (EL/LIPG) | 237 | Potent and selective | caymanchem.commedchemexpress.com |

| Lipoprotein Lipase (LPL) | 20000 | Lower potency compared to LIPG | caymanchem.com |

| Hepatic Lipase (HL) | 9500 | Lower potency compared to LIPG | caymanchem.com |

Note: IC50 values indicate the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Future Directions in Cardiovascular Disease Research

Given the established role of LIPG in HDL metabolism and its implication in atherosclerosis, future research directions for this compound or related LIPG inhibitors in cardiovascular disease (CVD) are promising. LIPG's hydrolysis of HDL phospholipids contributes to lower plasma HDL-cholesterol levels, and increasing HDL-C has been a therapeutic target for CVD prevention. nih.govnih.govnomuraresearchgroup.com

Preclinical studies with this compound in mice have demonstrated its ability to increase plasma HDL-C concentrations. nih.govcaymanchem.comnih.gov Longer treatment with this compound in wild-type mice resulted in a numerically greater plasma HDL-C increase compared to shorter treatment periods. researchgate.net This supports the potential of LIPG inhibition as a strategy to modulate HDL levels.

However, the relationship between simply increasing HDL-C levels and reducing cardiovascular events is complex. Recent research highlights that HDL quality and function, not just quantity, are important for its atheroprotective effects. researchgate.net Inflammation can lead to structural and functional changes in HDL, rendering particles proinflammatory. researchgate.net Future research should investigate how this compound or other LIPG inhibitors impact not only HDL-C levels but also the functional properties of HDL particles.

Furthermore, LIPG has been implicated in promoting monocyte adhesion to the endothelium, a process involved in inflammation and atherosclerosis. nih.govjst.go.jp Future studies could explore whether LIPG inhibition with compounds like this compound can attenuate inflammatory responses and monocyte adhesion in the context of CVD.

While increasing HDL levels has been a focus, the potential of targeting LIPG's role in inflammation and cellular interactions, independent of its effect on HDL-C levels, warrants further investigation in CVD research.

Future Directions in Oncology Research

Emerging evidence suggests a role for LIPG in cancer progression, particularly in triple-negative breast cancer (TNBC). nih.govnih.gov LIPG overexpression has been linked to tumor formation and metastasis in human basal-like TNBC. researchgate.netnih.gov Research using this compound has provided initial insights into the potential of targeting LIPG in oncology.

Studies have shown that this compound selectively inhibits the proliferation of LIPG-expressing TNBC cells in vitro. researchgate.netnih.govresearchgate.netscispace.comdntb.gov.ua this compound also inhibited the self-renewal of cancer stem cells (CSCs) in vitro and TNBC tumor formation in vivo. researchgate.netnih.govresearchgate.net However, this compound did not show inhibitory effects on the invasiveness and CSC stemness of TNBC cells, suggesting that LIPG might have both enzymatic and non-enzymatic functions contributing to malignancy. researchgate.netnih.govresearchgate.net

Future oncology research directions for this compound or related LIPG inhibitors should focus on:

Further elucidating the specific mechanisms by which LIPG, and its enzymatic activity targeted by this compound, contributes to cancer cell proliferation and tumor formation in LIPG-expressing cancers like TNBC.

Investigating the potential of combining LIPG inhibitors with other cancer therapies. Given that LIPG inhibition might impact lipid metabolism within cancer cells, exploring combinations with metabolic pathway inhibitors could be a fruitful area.

Exploring the role of LIPG in other cancer types where its expression might be dysregulated. Analysis in The Cancer Genome Atlas indicated a correlation between high LIPG expression and lower survival prognosis in patients with cervical carcinoma, suggesting a potential role in this malignancy as well. researchgate.netresearchgate.net LIPG has also been found to be upregulated in leukemic cells from acute myeloid leukemia (AML) mice with a specific mutation, indicating it could be a potential metabolic target in AML. medchemexpress.cn

Investigating the non-enzymatic functions of LIPG in cancer progression and how targeting these functions, potentially in combination with enzymatic inhibition by compounds like this compound, could enhance therapeutic efficacy.

Unexplored Therapeutic Areas for this compound or Related LIPG Inhibitors

Beyond cardiovascular disease and oncology, the involvement of LIPG in other physiological and pathological processes suggests potential unexplored therapeutic areas for its inhibitors.

LIPG has been shown to contribute to inflammatory conditions. It can aid in the adhesion of monocytes to the endothelium through interaction with heparan sulfate (B86663) proteoglycans. nih.govjst.go.jp LIPG expression is also upregulated during eosinophilic inflammation, and its inactivation has been shown to reduce allergic inflammatory responses in a bronchial asthma model. nih.gov This suggests that LIPG inhibitors could have therapeutic potential in inflammatory diseases, including allergic conditions.

Furthermore, LIPG's role in lipid metabolism extends beyond HDL. While its primary activity is as a phospholipase, it has minor triglyceride lipase activity. nih.gov Exploring the impact of LIPG inhibition on other lipid pathways and their associated diseases could reveal new therapeutic opportunities.

The potential anti-inflammatory properties of LIPG inhibitors, independent of their effects on lipid profiles, are also an area for further investigation. patsnap.com Chronic inflammation is a component of various diseases, including type 2 diabetes and obesity, where LIPG inhibitors are also being explored for their potential role in treating metabolic disorders due to their effect on plasma HDL levels. patsnap.com

Considerations for Preclinical and Clinical Development Research (General Pathway)

The preclinical and clinical development of a LIPG inhibitor like this compound would follow a general pathway involving several key considerations.

Biomarker Identification and Validation Relevant to this compound Action

Identifying and validating biomarkers relevant to this compound action is crucial for monitoring drug activity, assessing target engagement, predicting therapeutic response, and potentially identifying patient populations most likely to benefit from treatment.

Given that this compound inhibits LIPG's enzymatic activity, a primary biomarker would be related to LIPG activity or its downstream effects on lipid metabolism. Measuring plasma HDL-cholesterol and phospholipid levels are direct indicators influenced by LIPG activity and have been used in preclinical studies with this compound. nih.govcaymanchem.comresearchgate.netnih.gov Assessing changes in specific HDL phospholipid subclasses could provide more granular insights into the impact of LIPG inhibition.

Beyond lipid parameters, biomarkers related to the specific disease context being targeted would be important. For cardiovascular disease, biomarkers of inflammation and endothelial function could be relevant. For oncology, particularly in LIPG-expressing cancers like TNBC, biomarkers indicative of tumor cell proliferation, cancer stem cell activity, or specific metabolic pathways influenced by LIPG could be explored. researchgate.netnih.govresearchgate.net

Biomarker identification can involve various approaches, including:

Analyzing changes in gene and protein expression related to LIPG pathway in response to this compound treatment in preclinical models and potentially in early clinical studies.

Investigating metabolic profiles (metabolomics) to identify specific lipids or other metabolites altered by LIPG inhibition.

Exploring genetic or proteomic markers in patient populations that correlate with response to LIPG inhibition.

Validation of identified biomarkers is essential to ensure their reliability and clinical utility. This typically involves demonstrating a clear association between the biomarker and drug activity, therapeutic effect, or patient outcome in well-designed studies.

Evaluation of Potential Drug-Drug Interactions (General Methodological Framework)

Evaluating potential drug-drug interactions (DDIs) is a critical component of preclinical and clinical development to ensure patient safety when a new drug is administered concurrently with other medications. This evaluation generally follows a structured methodological framework.

Preclinical DDI assessment typically begins with in vitro studies to investigate the potential of the drug candidate (this compound in this case) to inhibit or induce drug-metabolizing enzymes (such as cytochrome P450 enzymes) and drug transporters. These studies help to identify potential mechanisms by which this compound could alter the pharmacokinetics of other co-administered drugs.

Based on the in vitro findings, in vivo DDI studies may be conducted in animal models to assess the pharmacokinetic interactions between this compound and probe substrates for relevant enzymes or transporters.

In clinical development, dedicated DDI studies are conducted in healthy volunteers or patients to evaluate the impact of co-administering this compound with commonly used medications that are substrates, inhibitors, or inducers of drug-metabolizing enzymes or transporters. These studies typically involve measuring the plasma concentrations of both this compound and the co-administered drug over time to assess any changes in pharmacokinetic parameters (e.g., AUC, Cmax, clearance).

Furthermore, pharmacodynamic interactions are also considered, evaluating if the combination of this compound with other drugs leads to additive, synergistic, or antagonistic effects on relevant physiological or disease markers.

Computational models and frameworks are increasingly used to predict potential DDIs based on the physicochemical properties of the drug and existing knowledge of drug interactions. nih.govaaai.orgbiorxiv.orgbiorxiv.orgnih.gov These in silico methods can help prioritize potential interactions for experimental investigation.

Table 2: General Framework for Evaluating Drug-Drug Interactions

| Stage | Methodological Approaches | Purpose |

| Preclinical | In vitro enzyme inhibition/induction assays | Identify potential metabolic interactions |

| In vitro transporter inhibition assays | Identify potential transport-related interactions | |

| In vivo pharmacokinetic studies in animal models with probe substrates | Assess impact on the pharmacokinetics of co-administered drugs in a living system | |

| Clinical | Dedicated clinical DDI studies in healthy volunteers or patients | Evaluate pharmacokinetic and pharmacodynamic interactions in humans |

| Population pharmacokinetic analyses | Assess DDI risk in diverse patient populations | |

| Computational | In silico DDI prediction models | Identify potential interactions for experimental validation and risk assessment |

Q & A

Q. What is the primary mechanism of action of XEN445 in modulating lipid metabolism pathways?

this compound acts as a dual inhibitor, targeting both endothelial lipase (LIPG) and cholesteryl ester transfer protein (CETP) . It suppresses LIPG phospholipase activity (IC₅₀ = 0.237 µM), reducing lipid hydrolysis and tumor growth in basal-like triple-negative breast cancer models . Concurrently, it inhibits CETP to elevate plasma HDL cholesterol in mice . Methodologically, confirmatory assays include in vitro enzymatic activity tests (e.g., fluorometric LIPG assays) and in vivo lipid profiling via HPLC .

Q. Which experimental models are most effective for studying this compound’s inhibitory effects?

- In vitro : Use LIPG-overexpressing cell lines (e.g., MDA-MB-231) to assess proliferation and epithelial-mesenchymal transition (EMT) suppression via dose-response curves (e.g., 0–100 µM this compound) .

- In vivo : Mouse models with diet-induced dyslipidemia are optimal for evaluating CETP inhibition and HDLc modulation . Zebrafish embryos and adult mice are also used to study lipoprotein lipase (LPL) inhibition at higher concentrations (e.g., 500 µM) .

Q. How is the inhibitory potency (IC₅₀) of this compound determined experimentally?

- Step 1 : Perform serial dilutions of this compound (e.g., 0.1–100 µM) in enzymatic assays (e.g., LIPG activity measured via fluorescence).

- Step 2 : Plot log₂(this compound concentration) against log₂(enzyme activity) to derive a linear regression slope, which quantifies inhibition efficacy .

- Validation : Compare results with positive controls (e.g., Orlistat for general lipase inhibition) .

Q. What pharmacokinetic (PK) properties make this compound suitable for preclinical studies?

this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, including:

- High oral bioavailability in murine models.

- Plasma half-life (>6 hours) sufficient for sustained CETP inhibition .

- Selectivity for LIPG over related lipases (e.g., <50% inhibition of LPL at 500 µM) .

Advanced Research Questions

Q. How to resolve contradictions in reported enzymatic targets (CETP vs. LIPG) of this compound?

Discrepancies arise from assay-specific conditions:

- CETP inhibition : Observed in lipid-rich plasma environments (e.g., mouse dyslipidemia models) .

- LIPG inhibition : Dominates in tumor microenvironments with elevated phospholipid turnover . Methodological recommendation : Conduct parallel assays under both conditions to map context-dependent target engagement.

Q. What experimental design optimizes this compound dosing for in vivo efficacy without off-target effects?

- Dose titration : Start with 10 mg/kg (oral) to assess HDLc elevation, incrementally increasing to 30 mg/kg while monitoring liver enzymes for toxicity .

- Temporal analysis : Administer this compound pre- and post-tumor implantation to isolate prophylactic vs. therapeutic effects .

- Control for selectivity : Include LPL activity assays at 500 µM to rule out nonspecific lipase inhibition .

Q. Can this compound synergize with other lipid-modulating agents (e.g., statins) in combinatorial therapies?

- Hypothesis testing : Co-administer this compound (10 mg/kg) with atorvastatin (5 mg/kg) in dyslipidemic mice.

- Metrics : Compare HDLc levels, tumor volume, and lipid droplet formation vs. monotherapy groups .

- Data interpretation : Use ANOVA with post-hoc Tukey tests to identify synergistic interactions (p<0.05).

Q. How does this compound influence spatial lipid distribution in cellular models?

- Method : Treat LIPG-overexpressing cells with this compound (IC₅₀ concentration) and image lipid droplets via confocal microscopy (Nile Red staining).

- Analysis : Quantify droplet size/distribution using ImageJ; correlate with EMT markers (e.g., E-cadherin loss) .

- Advanced tool : Pair with lipidomic profiling (LC-MS) to identify altered phospholipid species .

Critical Considerations for Researchers

- Contradictory findings : Always validate this compound’s primary target (LIPG vs. CETP) using context-specific assays .

- Concentration thresholds : Avoid exceeding 100 µM in vitro to minimize off-target LPL inhibition .

- Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, particularly in tumor models .

For further methodological rigor, consult protocols from Beilstein Journal of Organic Chemistry on experimental reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.